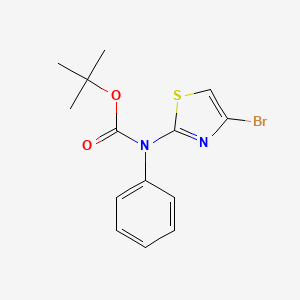
tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate: is an organic compound with the molecular formula C14H15BrN2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Bromination: The thiazole ring is then brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
Carbamate Formation: The brominated thiazole is reacted with tert-butyl chloroformate and aniline to form the final product. This step typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Thiazole sulfoxides or sulfones.
Reduction Products: Dihydrothiazoles.
Hydrolysis Products: Aniline and tert-butyl alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity, particularly the bromine atom, allows for further functionalization, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new pharmaceuticals. The thiazole ring is a common motif in many bioactive molecules, and modifications of this structure can lead to compounds with potential therapeutic effects, such as antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound might be used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The thiazole ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate
- tert-Butyl (4-bromo-5-methylthiazol-2-yl)carbamate
- tert-Butyl (4-bromo-5-chlorothiazol-2-yl)carbamate
Uniqueness
tert-Butyl (4-bromothiazol-2-yl)(phenyl)carbamate is unique due to the presence of the phenyl group, which can enhance its lipophilicity and potentially its ability to cross biological membranes. This structural feature might also influence its binding affinity to biological targets compared to similar compounds with different substituents.
By understanding the synthesis, reactivity, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C14H15BrN2O2S |
|---|---|
Poids moléculaire |
355.25 g/mol |
Nom IUPAC |
tert-butyl N-(4-bromo-1,3-thiazol-2-yl)-N-phenylcarbamate |
InChI |
InChI=1S/C14H15BrN2O2S/c1-14(2,3)19-13(18)17(10-7-5-4-6-8-10)12-16-11(15)9-20-12/h4-9H,1-3H3 |
Clé InChI |
GELHFRDXIOZDEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Chlorophenyl)-N-(4-{[2-(diethylamino)ethyl]carbamoyl}phenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide hydrochloride](/img/structure/B13081777.png)

![1-[(3-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13081788.png)
![(2R)-1-[(1-Benzothiophen-7-yl)amino]propan-2-ol](/img/structure/B13081794.png)


![2-[6-(Difluoromethyl)pyridin-2-YL]ethan-1-amine](/img/structure/B13081809.png)



![3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}propanoic acid](/img/structure/B13081818.png)

